5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The presence of the chlorophenyl, morpholino, thiazole, and triazole groups would contribute to the overall structure and properties of the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) describes the synthesis of novel 1,2,4-triazole derivatives, including the preparation of compounds structurally related to the one of interest. These compounds were evaluated for their antimicrobial activities, with some displaying good to moderate activities against various test microorganisms. This research underscores the potential of such chemical structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Vibrational Spectroscopic and Quantum Mechanical Study
Kuruvilla et al. (2018) conducted a vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of a compound with a similar chemical structure. This study provides insights into the spectroscopic properties, optimized molecular geometry, vibrational wavenumbers, and molecular electrostatic potential, highlighting the compound's biological activity potential. Such detailed analysis aids in understanding the structural and electronic properties that contribute to the compound's activity (Kuruvilla, Prasana, Muthu, & George, 2018).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities. They can interact with various enzymes and receptors in the body, which could potentially be the primary targets of "5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" .
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, triazole derivatives can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Triazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Triazole derivatives are generally well-absorbed and can have good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific mode of action and the biochemical pathways it affects. Triazole derivatives can have a range of effects, including antimicrobial, antiviral, and anti-inflammatory activities .
Properties
IUPAC Name |
5-[(4-chlorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-7-9-24-10-8-21)11-3-5-12(18)6-4-11/h3-6,14,23H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPTVKVTFQWFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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